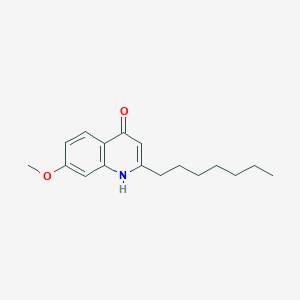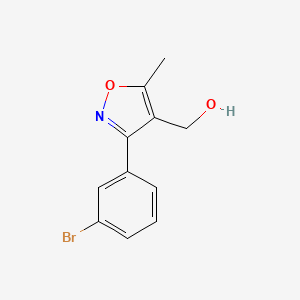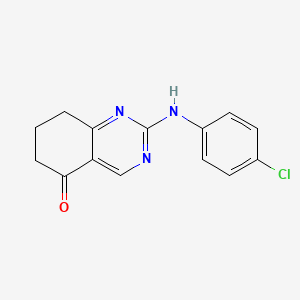
2-Heptyl-7-methoxyquinolin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Heptyl-7-methoxyquinolin-4(1H)-one is a quinoline derivative known for its unique chemical structure and potential applications in various fields. Quinoline derivatives are often studied for their biological activities and potential therapeutic uses.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Heptyl-7-methoxyquinolin-4(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as heptyl bromide and 7-methoxyquinoline.
Reaction Conditions: The reaction conditions may include the use of a base (e.g., potassium carbonate) and a solvent (e.g., dimethylformamide) to facilitate the nucleophilic substitution reaction.
Purification: The product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. Continuous flow reactors and automated systems may be employed to streamline the process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Heptyl-7-methoxyquinolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride for introducing halogens.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of halogenated quinoline derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-Heptyl-7-methoxyquinolin-4(1H)-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or DNA.
Pathways Involved: It may modulate signaling pathways involved in cell growth, apoptosis, or immune response.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Heptylquinolin-4(1H)-one: Lacks the methoxy group, which may affect its biological activity.
7-Methoxyquinolin-4(1H)-one: Lacks the heptyl group, which may influence its solubility and reactivity.
Uniqueness
2-Heptyl-7-methoxyquinolin-4(1H)-one is unique due to the presence of both the heptyl and methoxy groups, which may confer distinct chemical and biological properties compared to its analogs.
Propriétés
Numéro CAS |
112548-09-1 |
|---|---|
Formule moléculaire |
C17H23NO2 |
Poids moléculaire |
273.37 g/mol |
Nom IUPAC |
2-heptyl-7-methoxy-1H-quinolin-4-one |
InChI |
InChI=1S/C17H23NO2/c1-3-4-5-6-7-8-13-11-17(19)15-10-9-14(20-2)12-16(15)18-13/h9-12H,3-8H2,1-2H3,(H,18,19) |
Clé InChI |
KCHKOAGISOBLSQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC1=CC(=O)C2=C(N1)C=C(C=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-Methyl-2-(trimethylsilyl)furo[2,3-b]quinolin-4(9H)-one](/img/structure/B11852381.png)




![N-[(4-Chlorophenyl)methyl]quinolin-8-amine](/img/structure/B11852408.png)


![1-(Benzo[d][1,3]dioxol-5-ylmethyl)-5,6,7,8-tetrahydroisoquinoline](/img/structure/B11852438.png)
![1'-Ethyl-6'-fluoro-1'H-spiro[piperidine-3,2'-quinazolin]-4'(3'H)-one](/img/structure/B11852440.png)

![3-Phenyl-2H-pyrano[2,3-B]quinolin-2-one](/img/structure/B11852445.png)
![3-Chloro-4-((5-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)oxy)aniline](/img/structure/B11852446.png)

